COX-2 Enzyme Binding Affinity: Naproxen Methyl Ester vs. Isopropyl Ester
A 2023 in silico molecular docking study comparing various naproxen esters revealed that the methyl ester exhibits the highest binding energy towards the COX-2 enzyme, whereas the isopropyl ester possesses the lowest binding energy and exhibits lower van der Waals interactions, which may affect COX inhibition [1].
| Evidence Dimension | COX-2 Binding Energy (in silico) |
|---|---|
| Target Compound Data | Highest binding energy (numerical value not provided in abstract) |
| Comparator Or Baseline | Naproxen Isopropyl Ester: Lowest binding energy |
| Quantified Difference | Methyl ester exhibits the highest binding energy; isopropyl ester the lowest. |
| Conditions | Molecular docking simulation against COX-2 enzyme |
Why This Matters
This suggests the methyl ester may serve as a superior scaffold for rational design of COX-2 selective inhibitors, making it a preferable starting material over bulkier esters for medicinal chemistry campaigns.
- [1] Akter, M., Al Mahmud, Z., Nasir Uddin, M. M., Das, R., & Abdur Rahman, S. M. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. View Source
